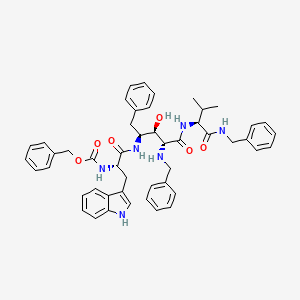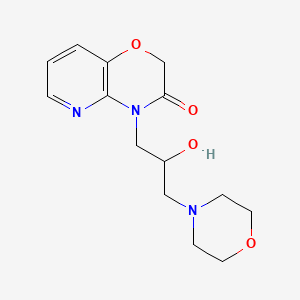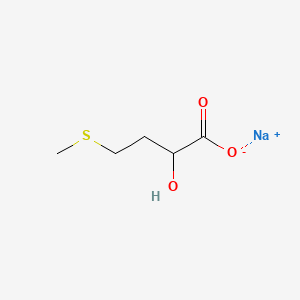
Sodium 2-hydroxy-4-(methylthio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-hydroxy-4-(methylthio)butanoic acid, which is commonly used as an animal feed additive due to its nutritional benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-4-(methylthio)butanoate typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with sodium hydroxide. This reaction is straightforward and can be carried out under mild conditions. The acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, producing large amounts of unwanted inorganic salts . An alternative method involves the use of immobilized nitrilase, which offers a more efficient and environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, esterification, and substitution.
Common Reagents and Conditions
Esterification: The hydroxyl group can react with fatty acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Esterification: Esters of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-4-(methylthio)butanoate has numerous applications in scientific research:
Wirkmechanismus
Sodium 2-hydroxy-4-(methylthio)butanoate acts as a methionine analogue. In biological systems, it can be absorbed and converted to methionine, an essential amino acid. This conversion facilitates protein synthesis and other metabolic processes. In the rumen environment of dairy cows, it aids in fiber degradation and serves as a nitrogen source, ultimately improving milk production and composition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecanoate
- Sodium dodecyl sulfate
- Sodium 2-alkanoloxy-4-(methylsulfinyl)butanoate
Uniqueness
Sodium 2-hydroxy-4-(methylthio)butanoate stands out due to its unique combination of properties. It has good water solubility, low Krafft point, high surface tension reduction efficiency, and improved calcium tolerance compared to other anionic surfactants . Additionally, its role as a methionine analogue makes it valuable in both nutritional and industrial applications .
Eigenschaften
CAS-Nummer |
23597-90-2 |
|---|---|
Molekularformel |
C5H9NaO3S |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
sodium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
JNATWEVVLQFGLU-UHFFFAOYSA-M |
Kanonische SMILES |
CSCCC(C(=O)[O-])O.[Na+] |
Verwandte CAS-Nummern |
583-91-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



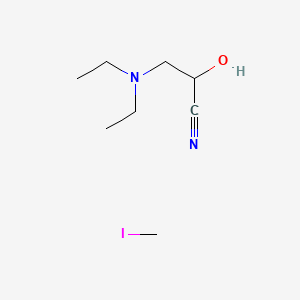
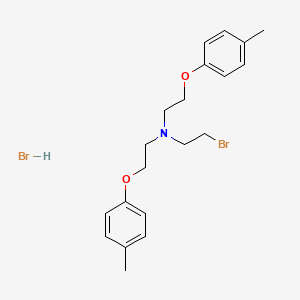

![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
